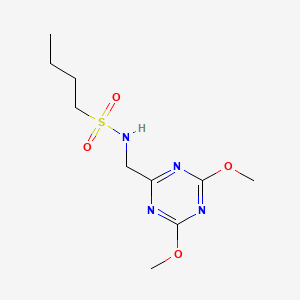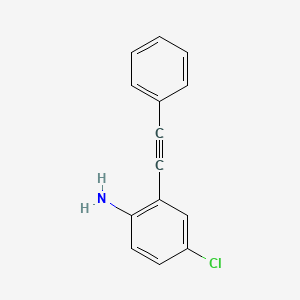
4-Chloro-2-(phenylethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(phenylethynyl)aniline is a chemical compound with the molecular formula C14H10ClN . It is a solid substance and its molecular weight is 227.69 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to an ethynyl group (-C≡CH), which is further connected to an aniline group (C6H4NH2) at the 2nd position. The 4th position of the aniline group is substituted with a chlorine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.69 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 397.0±32.0 °C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique
Detection of Nitrite Ions
4-Chloro-2-(phenylethynyl)aniline participates in facile cyclization reactions forming 4(1H)-cinnolones, which exhibit distinct yellow color and UV absorbance, making it an efficient chemodosimeter for detecting nitrite ions in water at ppm concentrations (Dey, Chatterjee, & Ranu, 2011).
Organic Semiconductor and Thin Film Materials
Novel organic semiconductor derivatives incorporating acetylenic spacers like this compound have been studied for their thermal stability, photophysical, electrochemical, and morphological properties. These compounds demonstrate potential as photovoltaic materials and in organic thin film applications due to their close side-to-side packing indicating H-aggregation (Niu et al., 2013).
Adsorption Studies
Chloro derivatives of aniline, including this compound, have been examined for their adsorption capabilities on halloysite adsorbents. These studies are crucial for understanding the removal of toxic compounds from wastewater, contributing to environmental cleanup efforts (Słomkiewicz et al., 2017).
Fluorescence Quenching Studies
The compound's derivatives have been utilized in studying fluorescence quenching mechanisms, providing insights into the photophysics of boronic acid derivatives. These studies contribute to the development of new fluorescent materials and sensors (Geethanjali et al., 2015).
Photocatalytic Applications
Research into the photocatalysis of chlorinated anilines, including this compound, has shown potential for enhancing reaction rates through the introduction of H2O2 and adjusting pH levels. These findings are significant for environmental remediation and the degradation of pollutants (Chu, Choy, & So, 2007).
Novel Material Synthesis
This compound is involved in the synthesis of new materials with unique properties, such as alternating phenylene ethynylene pyridinylene structures. These materials have applications in electronics and optoelectronics, highlighting the compound's role in advancing new technology (Blankenburg et al., 2004).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-chloro-2-(2-phenylethynyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMNQMVRAKHPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2598932.png)
![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)
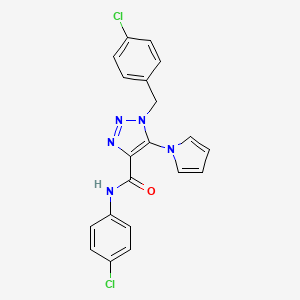
![3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2598935.png)
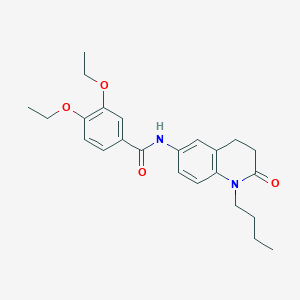
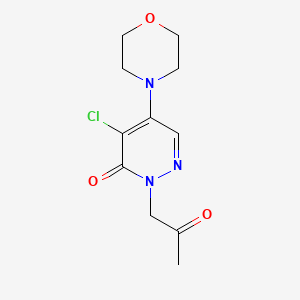
![N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2598938.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2598939.png)
![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)
![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)
![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2598949.png)

